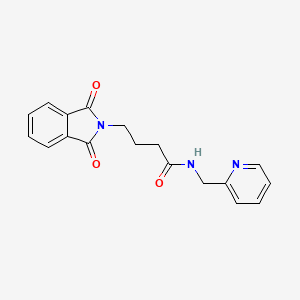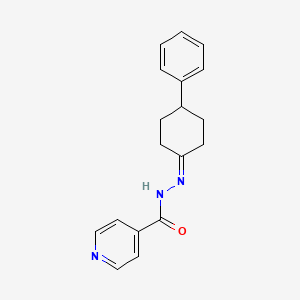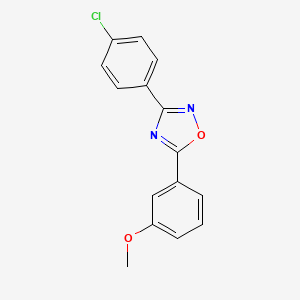![molecular formula C20H18N2OS B5775766 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as PTPMT1 inhibitor and is used in the study of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
The mechanism of action of PTPMT1 inhibitor involves the inhibition of the enzyme PTPMT1, which is involved in the regulation of cellular metabolism and energy production. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. Additionally, it has been found to regulate the activity of insulin receptors, leading to improved glucose metabolism in diabetic patients.
Biochemical and Physiological Effects:
PTPMT1 inhibitor has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and regulate glucose metabolism. Additionally, it has been shown to improve mitochondrial function and reduce oxidative stress, making it a potential therapeutic agent for neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using PTPMT1 inhibitor in lab experiments is its ability to selectively target cancer cells, leading to minimal side effects. Additionally, it has been found to be effective in low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of PTPMT1 inhibitor. One area of research is the development of more potent and selective inhibitors, which can be used for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other areas of research. Finally, clinical trials are needed to determine the safety and efficacy of PTPMT1 inhibitor in humans.
In conclusion, 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its ability to selectively target cancer cells and regulate glucose metabolism make it a valuable tool for the study of various diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
合成法
The synthesis of 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzonitrile with phenylthiomethylpyridine in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
PTPMT1 inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to play a role in the regulation of insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes.
特性
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-24-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFRFECJHVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)



![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)

